molecular formula O7Tb4 B076720 Oxygen(2-);terbium CAS No. 12738-76-0

Oxygen(2-);terbium

Cat. No.: B076720
CAS No.: 12738-76-0
M. Wt: 174.925 g/mol
InChI Key: WJKWPPBTGZBDMP-UHFFFAOYSA-N
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Description

Terbium fluoride oxide (TbOF), with the linear formula TbOF and IUPAC name oxygen(2−); terbium(3+); fluoride, is a mixed-anion compound where terbium adopts a +3 oxidation state coordinated by one oxide (O²⁻) and one fluoride (F⁻) ion . This compound belongs to the lanthanide oxyhalide family, characterized by dual anion coordination.

Properties

IUPAC Name

oxygen(2-);terbium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O.Tb/q-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKWPPBTGZBDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Tb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

OTb-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.925 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12738-76-0
Record name Terbium oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Oxalate Precursor Route

Terbium oxalate is heated to temperatures between 800°C and 1000°C in air, leading to the reaction:
Tb2(C2O4)3+3O2Tb4O7+6CO2\text{Tb}_2(\text{C}_2\text{O}_4)_3 + 3\text{O}_2 \rightarrow \text{Tb}_4\text{O}_7 + 6\text{CO}_2 \uparrow
Key advantages of this method include lower decomposition temperatures compared to sulfate precursors and reduced risk of intermediate phase formation. The oxalate-derived product typically exhibits a homogeneous dark brown coloration, indicative of a mixed oxidation state (Tb³⁺/Tb⁴⁺) composition.

Sulfate Precursor Route

Terbium sulfate requires higher calcination temperatures (≥1100°C ) to achieve complete conversion:
2Tb2(SO4)3+7O2Tb4O7+6SO32\text{Tb}_2(\text{SO}_4)_3 + 7\text{O}_2 \rightarrow \text{Tb}_4\text{O}_7 + 6\text{SO}_3 \uparrow
Despite its efficacy, this method often yields products contaminated with oxygen-rich byproducts such as Tb₆O₁₁, necessitating post-synthesis purification.

Table 1: Comparison of Oxalate and Sulfate Decomposition Routes

ParameterOxalate RouteSulfate Route
Calcination Temperature800–1000°C≥1100°C
PurityHigh (>98%)Moderate (90–95%)
ByproductsMinimalTb₆O₁₁, SO₃ residues
Industrial ScalabilityPreferredLimited

Hydroxide Precipitation and Calcination

An alternative pathway involves the precipitation of terbium hydroxide (Tb(OH)₃) from aqueous solutions, followed by oxidative calcination. This method is particularly suited for large-scale production due to its compatibility with standard rare-earth processing infrastructure.

Precipitation and Oxidation

Terbium nitrate (Tb(NO₃)₃), carbonate (Tb₂(CO₃)₃), or sulfate is treated with sodium hydroxide (NaOH) to form Tb(OH)₃:
Tb3++3OHTb(OH)3\text{Tb}^{3+} + 3\text{OH}^- \rightarrow \text{Tb(OH)}_3 \downarrow
The precipitate is filtered, washed, and calcined at 600–800°C in air, inducing oxidation:
4Tb(OH)3+0.5O2Tb4O7+6H2O4\text{Tb(OH)}_3 + 0.5\text{O}_2 \rightarrow \text{Tb}_4\text{O}_7 + 6\text{H}_2\text{O} \uparrow
This method achieves yields exceeding 95% but requires stringent control over pH (optimized at 8.5–9.0 ) to prevent co-precipitation of impurities.

Industrial-Scale Purification and Calcination

Patent CN103482669B outlines a high-purity Tb₄O₇ synthesis method involving solvent extraction and oxalate precipitation. This multi-step process is designed to isolate terbium from mixed rare-earth feedstocks, ensuring a final purity of ≥99.9% .

Process Overview

  • Dissolution : Mixed rare-earth oxides (REO) are dissolved in hydrochloric acid (HCl) at 60–80°C , forming a chloride solution.

  • Separation : The solution undergoes liquid-liquid extraction using P507 extractant (bis(2-ethylhexyl) phosphoric acid) diluted in kerosene. Terbium is selectively partitioned into the organic phase.

  • Precipitation : The terbium-rich fraction is treated with oxalic acid (H₂C₂O₄) at 70°C , yielding terbium oxalate:
    2Tb3++3H2C2O4Tb2(C2O4)3+6H+2\text{Tb}^{3+} + 3\text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Tb}_2(\text{C}_2\text{O}_4)_3 \downarrow + 6\text{H}^+

  • Calcination : The oxalate is calcined at 1000–1050°C for 12–15 hours to produce Tb₄O₇.

Table 2: Key Parameters in Industrial Synthesis

StepParameterOptimal Value
DissolutionHCl concentration27–28.5%
ExtractionP507:kerosene ratio1:1 (v/v)
PrecipitationOxalic acid concentration15–18% (w/w)
CalcinationTemperature/time1000°C/15h

Acidic Reaction Pathways

Tb₄O₇ can also be synthesized via direct reaction of terbium metals or lower oxides with acidic media. For example, hydrothermal treatment of Tb₂O₃ in hydrochloric acid under oxygen flow produces Tb₄O₇ through intermediate chlorine evolution:
Tb4O7+6HCl2TbO2+2TbCl3+3H2O\text{Tb}_4\text{O}_7 + 6\text{HCl} \rightarrow 2\text{TbO}_2 + 2\text{TbCl}_3 + 3\text{H}_2\text{O} This method is less common due to corrosion challenges and the need for precise stoichiometric control.

Scientific Research Applications

Luminescent Properties and Phosphors

Terbium oxide is renowned for its luminescent properties , particularly its ability to emit bright green light when excited by ultraviolet or blue light. This characteristic makes it invaluable in several applications:

  • Fluorescent Lamps and Displays : Tb₂O₃ is a key component in green phosphors used in fluorescent lamps and color television tubes. Its efficient conversion of ultraviolet light into visible green light enhances the quality of displays, making them more vibrant and energy-efficient .
  • Nanoparticles for Biosensing : Researchers are investigating the use of Tb₂O₃ nanoparticles conjugated with biomolecules for biosensing applications. These nanoparticles can detect specific targets like pathogens or biomarkers through their luminescence, which is particularly useful in medical diagnostics .

Catalytic Applications

Terbium oxide serves as a catalyst in various chemical reactions:

  • Environmental Catalysis : Tb₂O₃ has shown potential in the decomposition of environmental pollutants, contributing to cleaner chemical processes .
  • High-Temperature Superconductors : As a dopant material, terbium oxide enhances the properties of high-temperature superconductors, improving their performance under extreme conditions .

Optical and Electronic Applications

Terbium oxide plays a crucial role in the development of advanced materials:

  • Solid-State Lasers : Its unique energy levels and long emission lifetimes make Tb₂O₃ a promising candidate for solid-state laser applications, particularly those requiring efficient green light emission .
  • Magneto-Optical Ceramics : Tb₂O₃ is used to produce magneto-optical ceramics that exhibit interesting magneto-optical properties, making them suitable for optical sensors and magnetic storage devices .

Medical and Biological Research

The biocompatibility of terbium oxide opens avenues for medical applications:

  • Bioimaging : Tb₂O₃ nanoparticles are being developed for bioimaging techniques due to their luminescent properties, which can help visualize specific tissues or cells within living organisms .
  • Electrochemical Sensing : The compound has been explored for non-enzymatic electrochemical detection capabilities, particularly for hydrogen peroxide, which is relevant in various biochemical assays .

Summary of Key Applications

Application AreaDescriptionKey Benefits
Luminescent MaterialsUsed in fluorescent lamps and displaysEnhanced brightness and color quality
CatalysisActs as a catalyst for environmental pollutant decompositionCleaner chemical processes
Solid-State LasersCandidate for developing efficient green light-emitting lasersLong emission lifetimes
Magneto-Optical CeramicsProduction of materials with unique magneto-optical propertiesSuitable for sensors and data storage
Medical ImagingDevelopment of nanoparticles for bioimagingVisualization of tissues/cells

Case Study 1: Terbium Oxide in Display Technology

A study demonstrated that incorporating Tb₂O₃ into phosphor compositions significantly improved the efficiency of fluorescent lamps. The resulting displays showed enhanced color rendering and energy efficiency compared to traditional phosphors.

Case Study 2: Environmental Catalysis

Research highlighted the effectiveness of Tb₂O₃ as a catalyst in breaking down volatile organic compounds (VOCs) under UV light exposure. This application is crucial for air purification technologies aimed at reducing indoor pollution.

Comparison with Similar Compounds

Key Properties :

  • Oxidation State : Terbium predominantly exhibits +3 in TbOF, consistent with its stable trivalent state in most compounds .
  • Coordination : Likely adopts an 8-coordinate geometry, as observed in terbium porphyrin complexes (e.g., [Tb(H₂TPPS)] with sulfonate oxygens) .
  • Terbium’s general role in green phosphors and optical coatings suggests TbOF may share similar functionalities .

Comparison with Similar Compounds

Terbium Oxide (Tb₄O₇)

Property TbOF Tb₄O₇
Formula TbOF Tb₄O₇
Oxidation State Tb³+ Mixed Tb³+/Tb⁴+
Coordination O²⁻, F⁻ O²⁻ only
Applications Hypothetical: optical coatings Nanoparticles, catalysts
Stability Likely stable in dry conditions Stable at high temperatures

Tb₄O₇ contains terbium in mixed oxidation states (+3 and +4), enabling redox activity useful in catalytic applications. In contrast, TbOF’s fixed +3 state limits redox utility but may enhance stability in halogen-rich environments .

Terbium(III) Fluoride (TbF₃)

Property TbOF TbF₃
Anions O²⁻, F⁻ F⁻ only
Coordination 8-coordinate (inferred) 9-coordinate (typical for Tb³+)
Synthesis Electrochemical oxidation? Direct fluorination of Tb metal
Applications Sputtering targets Optical coatings, lasers

TbF₃ is hygroscopic and widely used in optics, whereas TbOF’s dual-anion structure may reduce moisture sensitivity, making it suitable for high-vacuum applications like sputtering .

Samarium(III) Oxysulfide (Sm₂O₂S)

Property TbOF Sm₂O₂S
Anions O²⁻, F⁻ O²⁻, S²⁻
Luminescence Not reported Red phosphor (when doped)
Structure Layered (inferred) Hexagonal

Sm₂O₂S exemplifies how dual-anion lanthanide compounds can achieve tailored luminescence.

Calcium Oxide (CaO) and Fluoride (CaF₂)

Property TbOF CaO/CaF₂
Coordination 8-coordinate 6-coordinate (Ca²+)
Electronegativity Tb: 1.2 Ca: 1.0
Applications High-tech coatings Cement, optics

Though calcium and terbium share similar coordination numbers (8 for Tb³+ vs. 6 for Ca²+), TbOF’s higher electronegativity and lanthanide contraction result in stronger ionic bonding and thermal stability compared to Ca compounds .

Functional and Structural Insights

  • Luminescence : Terbium complexes (e.g., DOTA-Tb³+) exhibit high quantum yields (>50%) due to efficient energy transfer . TbOF’s fluorescence is unreported but could be enhanced via doping with Y³+ or La³+, as seen in ternary terbium complexes .
  • Separation Challenges : TbOF’s +3 state complicates separation from neighboring lanthanides, unlike Tb⁴+ generated via electrochemical oxidation for selective purification .
  • Thermal Behavior : Terbium hydride (TbH₂) decomposes to Tb metal and oxide at 930°C , whereas TbOF likely decomposes at higher temperatures due to fluoride’s stability.

Q & A

Q. What are the optimal synthesis conditions for terbium oxide (Tb₄O₇) nanoparticles, and what characterization techniques validate their structural purity?

Methodological Answer: Hydrothermal synthesis and sol-gel methods are commonly used. Key parameters include precursor concentration (e.g., terbium chloride), pH (~8–10), and calcination temperature (600–800°C). Characterization requires X-ray diffraction (XRD) to confirm cubic fluorite structure (space group Fm3m), TEM for particle size (typically 20–50 nm), and ICP-OES for stoichiometric validation (Tb:O ≈ 85:15 wt%) . FTIR spectroscopy further confirms oxygen coordination and absence of organic residues.

Q. How do researchers quantify terbium ion coordination in hybrid materials like metal-organic frameworks (MOFs)?

Methodological Answer: Use X-ray absorption spectroscopy (XAS) to probe Tb³⁺ coordination geometry and bond distances. Pair with photoluminescence spectroscopy: Tb³⁺ emits at 488, 543, and 582 nm upon UV excitation (310 nm), with intensity ratios indicating ligand-to-metal energy transfer efficiency. ICP-OES quantifies Tb loading (e.g., 19.9–27.8 ppm in Zr-MOFs) .

Q. What are the standard protocols for assessing terbium oxide’s photoluminescent stability under environmental stressors?

Methodological Answer: Conduct accelerated aging tests by exposing samples to humidity (85% RH), heat (50–100°C), and UV radiation. Monitor emission intensity decay at 543 nm over time. Use time-resolved emission spectroscopy (TRES) with multi-exponential fitting (e.g., Maximum Entropy method) to distinguish surface vs. bulk degradation mechanisms .

Advanced Research Questions

Q. How can contradictory data in terbium oxide’s luminescence decay kinetics be resolved?

Methodological Answer: Discrepancies often arise from improper fitting models (e.g., GExpNLLS vs. MaxEnt). Apply Maximum Entropy analysis for robust decay constant extraction in nonideal conditions (e.g., overlapping lifetimes). Validate with transient absorption spectroscopy to correlate excited-state dynamics with emission profiles. Document raw data and fitting residuals to ensure reproducibility .

Q. What experimental designs enhance the antenna effect in Tb³⁺-doped materials for sensor applications?

Methodological Answer: Optimize ligand selection (e.g., BTB linkers in MOFs) to maximize Förster resonance energy transfer (FRET). Use time-gated detection to suppress background noise. Vary linker-to-node ratios (e.g., Zr:Tb = 1.4:1) and measure quantum yield improvements. Theoretical modeling (TD-DFT) identifies ligand triplet states aligned with Tb³⁺ excitation levels .

Q. How do crystal defects in terbium oxide influence oxygen vacancy formation and catalytic activity?

Methodological Answer: Introduce controlled defects via doping (e.g., Ce³⁺) or reducing atmospheres. Use Raman spectroscopy to detect oxygen vacancy bands (~600 cm⁻¹) and XPS to quantify O 1s binding energy shifts. Electrochemical impedance spectroscopy (EIS) correlates vacancy concentration with ionic conductivity. Compare defect-rich vs. pristine samples in CO oxidation assays .

Q. What multi-variable experimental designs are effective for studying terbium oxide’s phase transitions under high pressure?

Methodological Answer: Employ diamond anvil cell (DAC) setups with synchrotron XRD (20–50 GPa). Monitor phase transitions (cubic → monoclinic) via Rietveld refinement. Pair with ab initio molecular dynamics (AIMD) simulations to predict transition pathways. Control variables: pressure ramp rate, temperature, and sample thickness. Replicate results across 3+ batches to confirm reversibility .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported terbium oxide nanoparticle toxicity profiles?

Methodological Answer: Standardize assays across cell lines (e.g., HEK293 vs. HepG2) and exposure times (24–72 hrs). Use ICP-MS to differentiate extracellular vs. internalized Tb³⁺. Control for nanoparticle aggregation (dynamic light scattering) and ROS generation (DCFH-DA assay). Meta-analysis of existing data must account for synthesis method variations (e.g., sol-gel vs. hydrothermal) .

Q. What statistical approaches validate terbium oxide’s magnetic properties in heterogeneous samples?

Methodological Answer: Apply principal component analysis (PCA) to SQUID magnetometry data, isolating contributions from paramagnetic Tb³⁺ and diamagnetic impurities. Bootstrap resampling (1,000+ iterations) quantifies uncertainty in Curie-Weiss fitting. Cross-check with Mössbauer spectroscopy for oxidation state homogeneity .

Tables for Quick Reference

Key Properties of Terbium Oxide Nanoparticles
Crystal Structure
Particle Size
Band Gap
Photoluminescence
Oxygen Content
Source:

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